2,4-Dimethyl-5-nitroaniline

Descripción

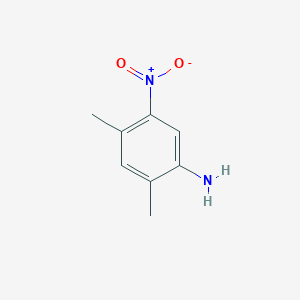

2,4-Dimethyl-5-nitroaniline, also known by its synonym 5-nitro-2,4-xylidine, is an aromatic organic compound with the chemical formula C₈H₁₀N₂O₂. nih.govuni.lu It belongs to the class of nitroanilines, which are characterized by a benzene (B151609) ring substituted with both an amino (-NH₂) group and a nitro (-NO₂) group. The specific arrangement of these functional groups, along with two methyl (-CH₃) groups on the aromatic ring, imparts distinct chemical properties that make it a valuable intermediate and building block in various scientific fields. smolecule.combldpharm.com This compound typically appears as a light yellow to brown crystalline powder. tcichemicals.com Its molecular structure and reactivity have positioned it as a compound of interest in targeted chemical synthesis and materials development.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 5-nitro-2,4-xylidine, 5-Amino-2,4-dimethylnitrobenzene nih.govtcichemicals.com |

| CAS Number | 2124-47-2 nih.govbldpharm.com |

| Molecular Formula | C₈H₁₀N₂O₂ nih.govbldpharm.com |

| Molecular Weight | 166.18 g/mol nih.govbldpharm.com |

| Appearance | Light yellow to Brown powder/crystal tcichemicals.com |

| Melting Point | 122.0 to 126.0 °C tcichemicals.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOVGPUAJSYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281150 | |

| Record name | 2,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-47-2 | |

| Record name | 2124-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-5-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2,4-Dimethyl-5-nitroaniline

The primary and most well-established method for the synthesis of this compound involves the direct nitration of a disubstituted aniline (B41778) precursor.

The introduction of a nitro group onto the aromatic ring of 2,4-dimethylaniline (B123086) is achieved through an electrophilic aromatic substitution reaction. wikipedia.org This class of reactions involves the attack of an electrophile, in this case, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. masterorganicchemistry.com

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion. vpscience.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (the arenium ion or Wheland intermediate), followed by the rapid deprotonation of this intermediate to restore aromaticity. wikipedia.org

For the nitration of 2,4-dimethylaniline, careful control of reaction conditions is crucial to achieve the desired product with high regioselectivity and to avoid over-nitration or side reactions. Factors such as temperature, reaction time, and the ratio of nitrating agents must be optimized.

| Reaction Parameter | Condition | Purpose |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) | Generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com |

| Temperature | Controlled, often cooled | To prevent over-nitration and unwanted side reactions. |

| Substrate | 2,4-Dimethylaniline | The starting material for the electrophilic aromatic substitution. |

The directing effects of the substituents already present on the aromatic ring play a critical role in determining the position of the incoming nitro group. In 2,4-dimethylaniline, both the amino (-NH₂) and the methyl (-CH₃) groups are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions relative to themselves. masterorganicchemistry.comijrar.org

The amino group is a powerful activating group, strongly directing ortho and para. The methyl groups are also activating and ortho, para-directing. The interplay of these electronic effects, combined with steric hindrance from the existing methyl groups, influences the final position of the nitro group. The nitration of 2,4-dimethylaniline selectively yields this compound, indicating that the position meta to the amino group and ortho to one of the methyl groups is the most favorable for substitution.

The stoichiometry of the nitrating agents must be carefully controlled. google.com An excess of nitric acid can lead to the formation of dinitro or trinitro derivatives. vpscience.org The workup procedure typically involves quenching the reaction mixture with ice water to precipitate the crude product. This is followed by neutralization and purification, often through recrystallization, to obtain pure this compound.

Electrophilic Aromatic Nitration of 2,4-Dimethylaniline

Chemical Transformations and Derivatization Strategies

The functional groups of this compound, the nitro and amino moieties, provide avenues for a variety of chemical transformations, allowing for its use as an intermediate in the synthesis of other compounds. smolecule.com

A key transformation of this compound is the reduction of the nitro group to a primary amine, yielding 2,4-dimethyl-1,5-phenylenediamine. prepchem.com This reaction is a fundamental step in the synthesis of various derivatives.

Several reducing agents can be employed for this purpose. A common and effective method is catalytic hydrogenation, often using a nickel catalyst, such as Raney nickel, under hydrogen pressure. prepchem.comgoogle.com Other methods include the use of iron filings or tin in the presence of hydrochloric acid. smolecule.com The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. The Zinin reduction, which utilizes sulfur-containing reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, is another established method for the reduction of nitroarenes. sciencemadness.org

| Reducing Agent | Conditions | Product |

| Raney Nickel | Hydrogen gas | 2,4-Dimethyl-1,5-phenylenediamine prepchem.com |

| Iron/HCl | Acidic conditions | 2,4-Dimethyl-1,5-phenylenediamine smolecule.com |

| Tin/HCl | Acidic conditions | 2,4-Dimethyl-1,5-phenylenediamine smolecule.com |

Oxidation of Alkyl Substituents to Carboxylic Acids

The oxidation of the alkyl (methyl) groups on the this compound ring to carboxylic acids presents a synthetic challenge. Strong oxidizing agents required for such transformations can also affect the electron-rich aromatic ring and the amino group. However, side-chain oxidation is a known reaction for alkylbenzenes, often requiring vigorous conditions. For instance, the oxidation of a methyl group on a benzene (B151609) ring to a carboxylic acid can be achieved using reagents like chromic acid. In the context of substituted anilines, protecting the amino group, for example, through acetylation to form an amide, is often a necessary preliminary step to prevent its oxidation before proceeding with the oxidation of the alkyl substituents.

Electrophilic Aromatic Substitution Reactions and Directing Effects

The orientation of incoming electrophiles in substitution reactions on the this compound ring is determined by the cumulative directing effects of the existing substituents. libretexts.org The amino (-NH₂) group and the two methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Conversely, the nitro (-NO₂) group is strongly deactivating and a meta-director. libretexts.orgorganicchemistrytutor.com

The positions on the aromatic ring are influenced as follows:

Position 3: Ortho to the C2-methyl group and meta to the C4-methyl and amino groups.

Position 6: Ortho to the amino group and the C2-methyl group, and meta to the nitro group.

The powerful ortho, para-directing influence of the amino group is particularly significant. However, under the strongly acidic conditions often used for electrophilic aromatic substitution (like nitration), the amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is deactivating and a meta-director. askfilo.com This can lead to a mixture of products. For example, the nitration of aniline can yield a significant amount of the meta-nitro product due to the formation of the anilinium ion in the acidic reaction medium. askfilo.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₃⁺ (Anilinium) | Deactivating | Meta |

Heterocyclic Annulation and Cyclization Processes

This compound serves as a key precursor in heterocyclic synthesis, where the aniline nitrogen and the aromatic ring participate in ring-forming reactions. These processes are fundamental for constructing complex molecular architectures.

A significant application of this compound is in the synthesis of symmetric dinitro-functionalized Tröger's bases. chemicalbook.comcookechem.com Tröger's bases are chiral diamines with a rigid, V-shaped structure, first synthesized by Julius Tröger in 1887. sysrevpharm.orgwikipedia.org The synthesis involves the acid-catalyzed condensation of an aniline derivative with a methylene (B1212753) source, such as paraformaldehyde or dimethoxymethane (B151124) (DMM). chemicalbook.comsysrevpharm.org

The reaction of this compound with a methylene equivalent in the presence of an acid, like trifluoroacetic acid (TFA), leads to the formation of a dinitro-dimethyl-substituted Tröger's base. chemicalbook.comcookechem.comsysrevpharm.org The mechanism involves an initial electrophilic attack of a protonated formaldehyde (B43269) equivalent on the electron-rich aromatic ring, followed by cyclization and condensation with a second molecule of the aniline to form the characteristic bridged diazocine core. wikipedia.org The resulting functionalized Tröger's bases are of interest in supramolecular chemistry and materials science. sysrevpharm.orgresearchgate.net

Table 2: Reagents for Tröger's Base Synthesis

| Aniline Derivative | Methylene Source | Acid Catalyst | Product Type |

|---|---|---|---|

| This compound | Paraformaldehyde | Trifluoroacetic Acid (TFA) | Dinitro-dimethyl-Tröger's Base |

| This compound | Dimethoxymethane (DMM) | Trifluoroacetic Acid (TFA) | Dinitro-dimethyl-Tröger's Base |

| p-Toluidine | Formaldehyde | Hydrochloric Acid (HCl) | Original Tröger's Base |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. zenodo.org The synthesis of nitroaromatic compounds, including this compound, traditionally involves the use of strong acids and organic solvents, which pose environmental and safety concerns.

Modern approaches to the synthesis of such compounds focus on more sustainable methods:

Catalytic Hydrogenation: The synthesis of the corresponding diamine from a dinitro precursor can be achieved via catalytic hydrogenation using a hydrogenation contact in a water-miscible organic solvent. google.com This method is often cleaner than using stoichiometric reducing agents.

Alternative Solvents: Research into green chemistry often explores the use of less hazardous solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption for the synthesis of various heterocyclic compounds and other organic molecules. nih.govrasayanjournal.co.in This technique can be applied to nitration and other reactions involved in the synthesis of this compound and its derivatives.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance through mechanochemical grinding, minimizes waste and environmental impact. mdpi.com

By incorporating these green chemistry principles, the environmental footprint associated with the production and utilization of this compound can be significantly reduced.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a crucial tool for identifying the functional groups and determining the structural features of a molecule by analyzing its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For 2,4-Dimethyl-5-nitroaniline, the FT-IR spectrum reveals several characteristic absorption peaks that confirm the presence of its key structural components. The analysis shows distinct bands corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching of the aromatic ring and methyl groups, and the symmetric and asymmetric stretching vibrations of the nitro group.

The prominent peaks observed in the FT-IR spectrum of this compound are detailed in the table below. The high wavenumber region is characterized by strong bands for the amine (NH₂) group. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are characteristic for nitroaromatic compounds, are also clearly identifiable.

Interactive Table: FT-IR Characteristic Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3469 | Asymmetric N-H Stretch (Amine) |

| 3386 | Symmetric N-H Stretch (Amine) |

| 3239 | N-H Bending Overtone (Amine) |

| 2956, 2925, 2855 | C-H Stretch (Methyl/Aromatic) |

| 1636 | N-H Scissoring (Amine) |

| 1514 | Asymmetric N-O Stretch (Nitro) |

| 1339 | Symmetric N-O Stretch (Nitro) |

| 1461, 1377 | C-H Bending (Methyl) |

| 885, 870, 849 | C-H Out-of-Plane Bending (Aromatic) |

Detailed experimental data for the Raman spectroscopic analysis of this compound were not available in the consulted sources. Theoretical studies on related isomers suggest that Raman spectroscopy would complement FT-IR data by providing information on the symmetric vibrations and the polarizability of the molecule's electron cloud, particularly for the nitro group and the aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and splitting patterns of atomic nuclei in a magnetic field, the precise structure and connectivity can be determined.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, shows distinct signals for the aromatic protons, the amine protons, and the protons of the two methyl groups. ulisboa.pt

The spectrum displays two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring. ulisboa.pt A broad singlet is observed for the two protons of the amine (NH₂) group. ulisboa.pt Additionally, two separate singlets appear in the aliphatic region, corresponding to the two chemically distinct methyl (CH₃) groups attached to the aromatic ring. ulisboa.pt The integration of these signals confirms the number of protons in each environment.

Interactive Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | Singlet | 1H | Aromatic H |

| 6.87 | Singlet | 1H | Aromatic H |

| 4.99 | Broad Singlet | 2H | NH₂ (Amine) |

| 2.21 | Singlet | 3H | CH₃ (Methyl) |

| 1.97 | Singlet | 3H | CH₃ (Methyl) |

Solvent: CDCl₃, Frequency: 400 MHz ulisboa.pt

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature. Based on the structure, a ¹³C NMR spectrum would be expected to show eight distinct signals: six for the aromatic carbons (four substituted and two with attached protons) and two for the methyl carbons, reflecting the molecule's asymmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental UV-Vis absorption maxima and specific electronic transition data for this compound were not found in the available sources. Generally, nitroaniline derivatives exhibit characteristic absorption bands in the UV-Vis region due to π→π and intramolecular charge transfer (ICT) transitions. chemrxiv.org The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the benzene ring typically leads to significant ICT character in the electronic transitions, resulting in strong absorption in the near-UV and visible regions. chemrxiv.org*

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The predicted monoisotopic mass of the compound is 166.07423 Da. uni.lu Analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) operated in electron ionization mode allows for the characterization of the molecule and its fragmentation pathways.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, providing data for its identification in ion mobility mass spectrometry.

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 166.07368 | 129.4 |

| [M+H]+ | 167.08151 | 131.5 |

| [M+Na]+ | 189.06345 | 140.2 |

| [M+K]+ | 205.03739 | 134.4 |

| [M+NH4]+ | 184.10805 | 151.5 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern for nitroanilines typically involves characteristic losses of the nitro group substituents. For the related compound 4-nitroaniline (B120555), fragmentation can lead to the formation of ions such as C₅H₆N⁺, C₆H₆N⁺, and C₆H₅NO⁺. researchgate.net It is anticipated that the fragmentation of this compound would proceed through similar pathways, including the loss of •NO₂ or other small neutral molecules, with the specific fragmentation pattern being influenced by the position of the methyl and nitro groups on the aniline (B41778) ring.

X-ray Crystallographic Analysis of this compound and Analogues

X-ray crystallography provides definitive information on the three-dimensional structure of molecules at atomic resolution, offering unambiguous data on molecular geometry, conformation, and intermolecular interactions that dictate crystal packing. nih.gov While a specific crystal structure for this compound is not available in the reviewed literature, detailed crystallographic studies have been performed on its isomers, such as 4,5-Dimethyl-2-nitroaniline and 2,4-Dimethyl-6-nitroaniline. These analogues serve as excellent models for understanding the structural characteristics of C-methylated nitroanilines.

The molecular geometries of this compound's isomers have been precisely determined. In 2,4-Dimethyl-6-nitroaniline, the asymmetric unit contains two independent molecules. researchgate.net The non-hydrogen atoms in these molecules are nearly coplanar. researchgate.net The crystal structure of 4,5-Dimethyl-2-nitroaniline has also been resolved, providing detailed unit cell parameters. nih.gov The analysis of bond lengths and angles in these analogues is consistent with an electronic structure influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro group.

| Parameter | 4,5-Dimethyl-2-nitroaniline nih.gov | 2,4-Dimethyl-6-nitroaniline researchgate.net |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P -1 | P2₁/c |

| a (Å) | 7.1422 | 6.997 |

| b (Å) | 7.4564 | 14.919 |

| c (Å) | 17.044 | 15.907 |

| α (°) | 81.43 | 90 |

| β (°) | 89.27 | 101.176 |

| γ (°) | 61.84 | 90 |

Intermolecular interactions, particularly hydrogen bonds, are fundamental in defining the supramolecular chemistry and crystal architecture of nitroanilines. researchgate.netrsc.org In these structures, the amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors.

In the crystal structure of the analogue 2,4-Dimethyl-6-nitroaniline, intermolecular N—H···O hydrogen bonds link the molecules, playing a significant role in the stabilization of the crystal structure. researchgate.net Similarly, the crystallographic study of 4,5-Dimethyl-2-nitroaniline is part of a broader analysis of hydrogen bonding patterns in C-methylated nitroanilines. nih.gov These non-covalent interactions are directional and are primary determinants of the final solid-state assembly.

The crystal packing in nitroaniline analogues is a direct consequence of the intermolecular forces, primarily the N—H···O hydrogen bonds. researchgate.net These interactions guide the molecules to arrange into specific, repeating patterns, such as chains or sheets. acs.orguned.es

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common quantum chemical methods. HF is an ab initio method that solves the Schrödinger equation by approximating the electron-electron interaction. DFT, on the other hand, is based on determining the electron density to calculate the energy of the system. DFT methods, particularly those using hybrid functionals like B3LYP, often provide a good balance between computational cost and accuracy for organic molecules.

For related nitroaniline derivatives, studies frequently employ both HF and DFT methods, often with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to calculate molecular properties. These calculations are foundational for geometry optimization, vibrational frequency analysis, and understanding electronic structure. While no specific studies applying these methods to 2,4-dimethyl-5-nitroaniline were identified, the principles from research on isomers are directly applicable.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis would explore how the molecule's energy changes with the rotation around single bonds, particularly the C-N bonds of the amino and nitro groups, and the C-C bonds of the methyl groups. This analysis helps to identify the most stable conformer and the energy barriers between different conformations. In similar molecules, the planarity of the amino and nitro groups relative to the benzene (B151609) ring is a key area of investigation, as it affects the degree of electronic conjugation.

Vibrational Frequency Calculations and Spectral Simulations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as the stretching or bending of bonds.

For substituted anilines, these calculations help assign the characteristic vibrational modes of the amino (N-H stretching, scissoring), nitro (NO₂ symmetric and asymmetric stretching), and methyl (C-H stretching, bending) functional groups. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the computational methods. Simulated IR and Raman spectra can then be generated, providing a direct comparison with experimental data.

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics simulations for this compound are not documented in the available literature, this technique could be used to study the molecule's behavior over time. Such simulations would model the movements of the atoms based on a force field, providing insights into conformational changes and intermolecular interactions in different environments, such as in a solvent or a crystal lattice.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides a picture that is closer to the intuitive Lewis structure concept. NBO analysis can quantify the delocalization of electron density, which is crucial for understanding the stability and reactivity of molecules with conjugated systems.

For a molecule like this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the amino nitrogen or from the C-H bonds of the methyl groups into the antibonding orbitals of the aromatic ring. It would also show the charge transfer from the electron-donating groups to the electron-withdrawing nitro group, which is a key feature of push-pull systems. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the delocalization.

Structure-Property Relationship Predictions

Computational studies are instrumental in predicting structure-property relationships. By calculating various electronic parameters, one can infer the chemical reactivity and other properties of the molecule. Key parameters include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for chemical reactions. For this compound, the MEP would likely show a negative potential around the nitro group and a more positive potential near the amino group's hydrogen atoms.

These predictive capabilities make computational chemistry an essential tool in the design and study of new molecules with desired properties.

Applications in Medicinal Chemistry and Biological Research

Precursor for Biologically Active Derivatives

2,4-Dimethyl-5-nitroaniline serves as a key reagent in the synthesis of more complex molecules with potential therapeutic applications. chemicalbook.com Its chemical structure provides a versatile platform for the construction of diverse molecular architectures.

Synthesis of Troger's Bases for Drug Design and Development

A significant application of this compound is in the synthesis of Tröger's bases. chemicalbook.com These chiral, V-shaped molecules are formed through the condensation of anilines with a formaldehyde (B43269) source, and their rigid, cavity-containing structure makes them attractive scaffolds for molecular recognition and drug design. lu.sesysrevpharm.org The synthesis of symmetric dinitro/tetranitro-functionalized Tröger's bases can be achieved through the heterocyclization of nitroanilines like this compound with reagents such as diglycolic acid or paraformaldehyde. chemicalbook.com

The unique three-dimensional structure of Tröger's bases allows them to act as molecular clefts, capable of binding to specific biological targets. lu.se This property has led to their investigation as potential anticancer, antibacterial, and antifungal agents. frontiersin.org The incorporation of the this compound moiety into a Tröger's base framework can influence the resulting molecule's solubility, electronic properties, and biological activity. For instance, the presence of an electron-donating group on the aniline (B41778) ring has been shown to improve the yields of ester-functionalized Tröger's base analogues. researchgate.net The ability to functionalize Tröger's bases at various positions, including the aromatic rings and the methylene (B1212753) bridge, offers a pathway to a wide range of derivatives with tailored properties for drug development. lu.se

Development of Potential Antimicrobial Agents

Derivatives of this compound have been explored for their potential as antimicrobial agents. The core aniline structure, when appropriately modified, can give rise to compounds with activity against a range of pathogens. For example, a series of 2-methyl-5-nitroaniline (B49896) derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net

The broader class of nitroanilines and their derivatives has shown promise in the development of new antibacterial and antifungal drugs. researchgate.netbohrium.com For instance, the synthesis of 2,4-disubstituted-5-aryl pyrimidine (B1678525) derivatives has yielded compounds with potent broad-spectrum antibacterial activity. nih.gov The antimicrobial potential of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms.

Investigations into Biological Interactions and Mechanisms of Action

Beyond its role as a synthetic precursor, this compound and its derivatives are utilized in studies aimed at understanding fundamental biological interactions and mechanisms.

Interaction with Enzymes and Proteins

The interaction of nitroaromatic compounds, including derivatives of this compound, with enzymes and proteins is a key area of research. These interactions can lead to the modulation of enzyme activity and influence cellular signaling pathways. For instance, nitro compounds have been shown to interact with enzymes like cytochrome P450. smolecule.comnih.gov Specifically, 2-methoxy-4-nitroaniline (B147289) has been reported to induce cytochrome P450 1A2 (CYP1A2) in rats. nih.gov The study of such interactions is crucial for understanding the metabolic fate and potential biological effects of these compounds.

The binding of small molecules to proteins can be investigated using various techniques. For example, the interaction of p-nitroaniline derivatives with cyclodextrins has been studied using polarimetry to understand the binding forces involved. beilstein-journals.org The hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by the enzyme α-chymotrypsin has been used as a model reaction to study enzyme kinetics in different solvent environments. conicet.gov.ar These studies provide insights into how the chemical environment affects enzyme-substrate interactions.

Influence on Metabolic Pathways

The metabolism of nitroanilines is a complex process that can lead to the formation of various metabolites with different biological activities. The metabolic fate of these compounds is often dependent on the specific enzymes present in an organism and can be influenced by the substitution pattern on the aniline ring. tandfonline.com For example, the degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. has been shown to proceed through the formation of several intermediates, including 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. researchgate.net

The study of how these compounds influence metabolic pathways is important for assessing their potential toxicity and for developing strategies for their bioremediation. The metabolic activation of some nitroaromatic compounds can lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA. nih.govtandfonline.com Understanding these pathways is critical for predicting the potential for genotoxicity.

Role in Cellular Oxidative Stress Pathways

Nitroaromatic compounds can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. nih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell's antioxidant defenses to neutralize them. nih.gov This can lead to damage to cellular components such as lipids, proteins, and DNA.

The Nrf2/ARE signaling pathway is a key cellular defense mechanism against oxidative stress. nih.gov This pathway regulates the expression of a variety of antioxidant and detoxification enzymes. mdpi.comnih.gov Studies have shown that exposure to certain chemicals can activate this pathway as a protective response. nih.gov The investigation of how compounds like this compound and its derivatives interact with and modulate oxidative stress pathways is an active area of research, with implications for understanding their toxicological profiles and potential therapeutic applications in diseases associated with oxidative stress. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound derivatives has been a focal point in medicinal chemistry, aiming to delineate how structural modifications to the parent molecule influence its biological activity. Although comprehensive SAR studies specifically for this compound are not extensively documented in publicly available research, valuable insights can be extrapolated from studies on closely related analogs, such as 2-methyl-5-nitroaniline derivatives. These studies provide a foundational understanding of the key structural motifs required for pharmacological activity.

Research into a series of 2-methyl-5-nitroaniline derivatives has shed light on the antimicrobial potential of this scaffold. researchgate.net A study involving the synthesis and antimicrobial screening of various derivatives revealed that the biological activity is significantly influenced by the nature and position of substituents. researchgate.net For instance, the introduction of different aryl and heterocyclic moieties to the 2-methyl-5-nitroaniline core has been shown to modulate the antimicrobial spectrum and potency. While specific data points for this compound are not provided, the general trend observed in these related compounds suggests that the electronic and steric properties of the substituents play a crucial role in their interaction with microbial targets.

In the context of anticancer research, derivatives incorporating the 2-methyl-5-nitroaniline fragment have been investigated as potential kinase inhibitors. mdpi.com One study on novel 4-(arylaminomethyl)benzamide derivatives utilized 2-methyl-5-nitroaniline as a key building block. mdpi.com The resulting compounds were evaluated for their inhibitory activity against a panel of receptor tyrosine kinases. The data from this research indicates that the 2-methyl-5-nitroaniline moiety contributes to the binding affinity of the compounds to their kinase targets. For example, a derivative containing the 2-methyl-5-nitroaniline fragment demonstrated a notable binding affinity in molecular docking studies. mdpi.com

The following table summarizes the key findings from SAR studies on related nitroaniline derivatives, which can provide a predictive framework for the SAR of this compound analogs.

| Scaffold/Derivative Class | Key Structural Features | Observed Biological Activity | Reference |

| 2-Methyl-5-nitroaniline Derivatives | Varied substituents on the aniline nitrogen | Antimicrobial activity against various bacterial strains. researchgate.net | researchgate.net |

| 4-(Arylaminomethyl)benzamide Derivatives | Incorporation of a 2-methyl-5-nitroaniline fragment | Inhibition of receptor tyrosine kinases. mdpi.com | mdpi.com |

| 2,4-Diaminoquinazoline Derivatives | Aryl amino moiety at position 2 | Antitumor activity against human cancer cell lines. semanticscholar.org | semanticscholar.org |

These studies collectively suggest that the this compound core is a promising scaffold for the development of novel therapeutic agents. The methyl groups at positions 2 and 4, along with the nitro group at position 5, are expected to influence the compound's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of pharmacological activity. Further targeted synthesis and biological evaluation of this compound derivatives are warranted to fully elucidate their SAR and unlock their therapeutic potential.

Pharmacological Potential and Therapeutic Targets of Derivatives

Derivatives of this compound, and its close structural relatives, have emerged as compounds of interest in medicinal chemistry, with demonstrated potential across various therapeutic areas. The pharmacological activities of these derivatives are intrinsically linked to their ability to interact with specific biological targets, thereby modulating cellular pathways implicated in disease.

One of the most promising areas of investigation for nitroaniline derivatives is in the realm of oncology , particularly as kinase inhibitors . mdpi.com Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Derivatives incorporating the 2-methyl-5-nitroaniline scaffold have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs). mdpi.com These kinases are crucial for cancer cell proliferation, survival, and metastasis. The binding of these derivatives to the ATP-binding site of kinases can block their catalytic activity, leading to the inhibition of downstream signaling pathways and ultimately, cancer cell death. For example, certain 4-(arylaminomethyl)benzamide derivatives containing the 2-methyl-5-nitroaniline moiety have shown inhibitory activity against kinases such as EGFR, HER-2, and VEGFR. mdpi.com

Another significant area of pharmacological potential for these derivatives is their antimicrobial activity . researchgate.netsmolecule.com The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action. Derivatives of 2-methyl-5-nitroaniline have been shown to possess activity against a range of pathogenic bacteria. researchgate.net While the precise molecular targets are not always fully elucidated, it is hypothesized that these compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. smolecule.com The lipophilic nature of the nitroaniline core, enhanced by the methyl groups, may facilitate penetration of the bacterial cell membrane.

The table below outlines the key pharmacological activities and potential therapeutic targets identified for derivatives of this compound and its close analogs.

| Pharmacological Activity | Potential Therapeutic Targets | Derivative Class | Reference |

| Anticancer | Receptor Tyrosine Kinases (e.g., EGFR, HER-2, VEGFR) | 4-(Arylaminomethyl)benzamides | mdpi.com |

| Antimicrobial | Bacterial enzymes, cell membrane components | 2-Methyl-5-nitroaniline derivatives | researchgate.netsmolecule.com |

| Antitumor | DNA, Topoisomerases | 2,4-Diaminoquinazolines | semanticscholar.org |

Furthermore, the nitro group itself can be a key determinant of biological activity. In some contexts, nitroaromatic compounds can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form cytotoxic radical species. This hypoxia-selective activation is a desirable attribute for anticancer drugs, as it can lead to targeted tumor cell killing with reduced toxicity to healthy, well-oxygenated tissues. While this mechanism has not been explicitly demonstrated for this compound derivatives, it represents a plausible avenue for their pharmacological action that merits further investigation.

Environmental Chemistry and Remediation Studies

Application in Catalytic Degradation of Environmental Pollutants

The metabolic pathways and enzymes involved in the microbial degradation of nitroaromatic compounds have potential applications in the catalytic degradation of environmental pollutants. nih.gov The enzymes, in particular, can be harnessed for bioremediation and biocatalysis. For instance, nitroreductases, which are key enzymes in the reductive pathway of nitroaromatic degradation, have been studied for their potential in treating contaminated environments. rsc.org The understanding of these biological systems can inform the design of engineered remediation processes. nih.gov

Environmental Remediation Techniques

The remediation of sites contaminated with nitroaromatic compounds such as 2,4-dimethyl-5-nitroaniline involves various techniques designed to transform these toxic substances into less harmful ones. These methods primarily include chemical and microbial approaches.

Chemical Reduction Strategies for Aniline (B41778) Derivatives

Chemical reduction is a promising method for the remediation of water and soil contaminated with nitroaniline derivatives. This approach converts the highly toxic nitro group (-NO₂) into a less toxic amino group (-NH₂). rsc.org The process is thermodynamically favorable but often requires a catalyst to overcome the large kinetic barrier. semanticscholar.orgrsc.org

A common reducing agent used in these reactions is sodium borohydride (B1222165) (NaBH₄). rsc.orgsemanticscholar.org The effectiveness of the reduction is significantly enhanced by the use of nanocatalysts, which provide a large surface area for the reaction to occur. semanticscholar.org Various metallic nanoparticles have been explored for their catalytic activity in the reduction of nitroanilines.

Key findings from research on nanocatalytic reduction of nitroanilines include:

Nanocatalyst Variety : Nanoparticles of noble metals like gold (Au) and silver (Ag) are widely studied and have shown high efficiency. rsc.orgsemanticscholar.org Other metals such as copper (Cu), platinum (Pt), palladium (Pd), and nickel (Ni) have also been used effectively. rsc.orgrubber.or.kr

Mechanism : The catalyst facilitates the transfer of electrons from the reductant (e.g., NaBH₄) to the nitroaniline molecule. semanticscholar.org The nitroaniline is adsorbed onto the surface of the nanoparticle, where the reduction to the corresponding phenylenediamine occurs. rubber.or.kr

Support Materials : To enhance stability and prevent aggregation, nanoparticles are often immobilized on support materials. These supports can include polymers or other inorganic materials. semanticscholar.org

Reaction Conditions : The rate of reduction can be influenced by factors such as temperature and the specific isomer of nitroaniline being treated. For instance, studies on o- and m-nitroaniline have shown that the reduction rate increases with temperature. rubber.or.kr

Below is a table summarizing various nanocatalytic systems used for the reduction of nitroaniline derivatives.

| Catalyst System | Reductant | Target Compound(s) | Key Findings |

| Gold (Au) Nanoparticles | NaBH₄ | 4-Nitroaniline (B120555) | High catalytic efficiency in converting 4-nitroaniline to p-phenylenediamine. rsc.orgsemanticscholar.org |

| Silver (Ag) Nanoparticles | NaBH₄ | 4-Nitroaniline | Effective for catalytic reduction, often synthesized via chemical routes. rsc.orgsemanticscholar.org |

| Nickel Oxide (NiO) Nanoparticles | NaBH₄ | o-Nitroaniline, m-Nitroaniline | Reduction follows a pseudo-first-order reaction rate; rate increases with temperature. rubber.or.kr |

| Bismuth Sulfide (B99878) (Bi₂S₃) | Not Specified | Nitroaromatics | Efficient catalyst, though stability can be an issue with successive use. rsc.org |

| Prussian Blue Analogue (PBA@ZnO) | NaBH₄ | 4-Nitroaniline | Nanohybrid material showed effective catalytic activity. researchgate.net |

Microbial Remediation Approaches

Microbial remediation, or bioremediation, utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants. Nitroaromatic compounds, while generally resistant to biodegradation due to the electron-withdrawing nature of the nitro group, can be broken down by various bacteria and fungi under both aerobic and anaerobic conditions. nih.govnih.gov

Anaerobic Biotransformation: Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process can be carried out by a range of bacteria, including species of Desulfovibrio and Clostridium. nih.gov The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov For example, the biotransformation of N-methyl-4-nitroaniline under anaerobic conditions has been reported. researchgate.net

Aerobic Biodegradation: Aerobic bacteria have evolved several strategies to metabolize nitroaromatic compounds, often using them as a source of carbon, nitrogen, and energy. nih.gov These strategies include:

Oxidative Denitration : Monooxygenase or dioxygenase enzymes can introduce oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov

Reductive Pathway : Some aerobic bacteria can initially reduce the nitro group to a hydroxylamine, which is then rearranged to a hydroxylated compound that can enter central metabolic pathways. nih.gov

Several bacterial strains have been identified for their ability to degrade nitroaromatic compounds. For instance, Pseudomonas sp. strain FK357 can utilize N-methyl-4-nitroaniline as its sole source of carbon, nitrogen, and energy. researchgate.net The degradation pathway involves the formation of 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol. researchgate.net Similarly, Rhodococcus pyridinivorans NT2 has demonstrated the ability to degrade 2,4- and 2,6-dinitrotoluene. ijcmas.com

The following table lists microorganisms capable of degrading related nitroaromatic compounds.

| Microorganism | Target Compound(s) | Degradation Condition | Key Findings |

| Pseudomonas sp. strain FK357 | N-Methyl-4-nitroaniline (MNA) | Aerobic | Utilizes MNA as sole carbon, nitrogen, and energy source. researchgate.net |

| Rhodococcus pyridinivorans NT2 | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | Aerobic | Achieved 99% degradation within 48 hours. ijcmas.com |

| Cupriavidus sp. CNP-8 | 2,6-Dichloro-4-nitrophenol (2,6-DCNP) | Aerobic | Degrades 2,6-DCNP via oxidative denitration. semanticscholar.org |

| Desulfovibrio spp. | Nitroaromatic compounds | Anaerobic | Can use nitroaromatics as a nitrogen source. nih.gov |

| Clostridium spp. | 2,4,6-Trinitrotoluene (TNT) | Anaerobic | Reduces TNT to 2,4,6-triaminotoluene. nih.gov |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, TNT | Aerobic (Fungal) | Capable of mineralizing these compounds. nih.gov |

Environmental Impact Assessment of this compound and its Transformation Products

Nitroaromatic compounds are recognized as significant environmental pollutants due to their toxicity and persistence. nih.gov Their widespread use in industries such as dye and pesticide manufacturing has led to the contamination of soil and groundwater. nih.gov

The environmental impact of this compound and its derivatives stems from several factors:

Toxicity : Nitroaromatic compounds are generally toxic, and many are considered mutagenic and potentially carcinogenic. nih.govoup.com The position of the nitro group and other substituents on the aromatic ring can influence the compound's toxicity. nih.gov

Persistence : The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their persistence in the environment. nih.gov

Transformation Products : The breakdown products of nitroaromatic compounds can also be toxic. For example, the reduction of a nitro group forms an aromatic amine. While this is a common detoxification step, some aromatic amines are known carcinogens. nih.govresearchgate.net The transformation products of 2,4-dinitroanisole (B92663) (DNAN), a related compound, include 2-methoxy-5-nitroaniline (B165355) and 2,4-diaminoanisole (B165692), the latter of which is reported to be carcinogenic to mammals. researchgate.net

The table below summarizes the potential environmental impacts associated with nitroaromatic compounds.

| Compound Class | Parent Compound Impact | Transformation Product(s) | Impact of Transformation Product(s) |

| Nitroanilines | Toxic, mutagenic, persistent in the environment. nih.gov | Aromatic amines (e.g., Phenylenediamines) | Generally less toxic than the parent nitro compound, but some aromatic amines are carcinogenic. rsc.orgnih.gov |

| Dinitrotoluenes | Toxic, potential for bioaccumulation. ijcmas.com | Aminodinitrotoluenes, Diaminotoluene | Intermediates can be uncouplers of respiration; some transformation products may also be toxic. ijcmas.com |

| Dinitroanisoles (e.g., DNAN) | Toxic to aquatic species. researchgate.net | Methoxy-nitroanilines, Diaminoanisole | Some products like 2,4-diaminoanisole are reported to be carcinogenic. researchgate.net |

Table of Chemical Compounds Mentioned

| Chemical Name | CAS Number |

| This compound | 2124-47-2 |

| 4-Nitroaniline | 100-01-6 |

| o-Nitroaniline | 88-74-4 |

| m-Nitroaniline | 99-09-2 |

| p-Phenylenediamine | 106-50-3 |

| Sodium borohydride | 16940-66-2 |

| Gold | 7440-57-5 |

| Silver | 7440-22-4 |

| Copper | 7440-50-8 |

| Platinum | 7440-06-4 |

| Palladium | 7440-05-3 |

| Nickel | 7440-02-0 |

| Nickel Oxide | 1313-99-1 |

| Bismuth Sulfide | 1345-07-9 |

| N-Methyl-4-nitroaniline | 100-15-2 |

| 4-Aminophenol | 123-30-8 |

| 1,2,4-Benzenetriol | 533-73-3 |

| 2,4-Dinitrotoluene | 121-14-2 |

| 2,6-Dinitrotoluene | 606-20-2 |

| 2,6-Dichloro-4-nitrophenol | 618-80-4 |

| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 |

| 2,4,6-Triaminotoluene | 3322-66-3 |

| 2,4-Dinitroanisole (DNAN) | 119-27-7 |

| 2-Methoxy-5-nitroaniline | 99-59-2 |

| 2,4-Diaminoanisole | 615-05-4 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 |

Applications in Materials Science and Polymer Chemistry

Utilization in Dye and Pigment Synthesis

2,4-Dimethyl-5-nitroaniline, also known as 5-Nitro-2,4-xylidine, serves as a crucial precursor in the synthesis of azo dyes and pigments. smolecule.comcymitquimica.comtcichemicals.com Azo compounds are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). nih.govijasrm.com The synthesis of azo dyes is a well-established two-step process involving diazotization followed by a coupling reaction. nih.govunb.ca

In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). unb.cascialert.net The resulting diazonium salt is a highly reactive electrophile.

In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine. ijasrm.comiipseries.org The coupling reaction forms the stable azo bridge, which links the two aromatic systems and creates a conjugated π-electron system responsible for the molecule's color. The specific color of the resulting dye—ranging from yellow and orange to red and brown—is determined by the chemical structures of both the diazonium component (derived from this compound) and the coupling component. unb.ca

For instance, 2-methyl-5-nitroaniline (B49896) (a closely related compound) is diazotized and coupled with Naphthol AS to produce C.I. Pigment Red 22. google.com Similarly, this compound can be used in analogous reactions to create a variety of disperse dyes suitable for coloring synthetic polymer fibers like polyester (B1180765) and nylon. scialert.netorientjchem.org These dyes are of significant industrial importance for textiles, printing, and paper manufacturing. nih.gov

The general synthetic route is outlined below:

Step 1: Diazotization of this compound Step 2: Azo Coupling with a Coupling Component (e.g., Naphthol)

Step 2: Azo Coupling with a Coupling Component (e.g., Naphthol)

Integration into Polymeric Materials

The bifunctional nature of this compound (possessing an amine group and a reducible nitro group) allows for its incorporation into various polymer backbones. After the reduction of its nitro group to a second amine group, the resulting diamine can serve as a monomer in polycondensation reactions.

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. researchgate.netresearchgate.net By reducing the nitro group of this compound to an amino group, one obtains 1,4-diamino-2,5-dimethylbenzene, a monomer that can be used to synthesize functional polymers.

Polyamides: Aromatic polyamides, or aramids, are synthesized by the polycondensation reaction between an aromatic diamine and a dicarboxylic acid or its more reactive diacid chloride derivative. rsc.orgdiva-portal.org The resulting polymers are known for their high thermal stability and mechanical strength. While specific studies detailing the use of the diamine derived from this compound are not prevalent, the general synthetic route is well-established for analogous monomers. researchgate.netimpactfactor.org

Polyimides: Polyimides are another class of high-performance polymers synthesized from the reaction of a diamine with a dianhydride. researchgate.netnasa.gov The reaction proceeds in a two-step process, first forming a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. researchgate.net The incorporation of monomers with specific substituents, such as the methyl groups from the parent aniline (B41778), can influence the final properties of the polymer, including its solubility and processability. nasa.gov For example, introducing methyl groups can enhance the solubility of the resulting polyimides in organic solvents.

Copolymers: The compound can also be incorporated into copolymers. For instance, copolymers of aniline and p-nitroaniline have been synthesized, demonstrating that nitroaniline derivatives can be successfully integrated into polymer backbones alongside other monomers. researchgate.netwu.ac.th This approach allows for the tuning of the polymer's properties by adjusting the ratio of the comonomers. The resulting poly(aniline-co-p-nitroaniline) has been studied for its electrical and optical characteristics. researchgate.net

Table 1: Examples of Polymer Synthesis Methods Involving Aromatic Amines

| Polymer Type | Monomers | Reaction Type | Key Properties of Resulting Polymer |

| Polyamides | Aromatic Diamine, Dicarboxylic Acid Chloride | Low-temperature Polycondensation | High thermal stability, mechanical strength |

| Polyimides | Aromatic Diamine, Aromatic Dianhydride | Two-step Polycondensation (via poly(amic acid)) | Excellent thermal stability, chemical resistance, good mechanical properties |

| Copolymers | Aniline, p-Nitroaniline | Chemical Oxidative Polymerization | Tunable electronic and optical properties |

In the field of energy applications, polymers containing nitroaniline have been explored for use in dye-sensitized solar cells (DSSCs). For example, a polymer electrolyte based on polyvinylidene fluoride (B91410) (PVDF) doped with 4-nitroaniline (B120555) was shown to improve the power conversion efficiency of a DSSC. researchgate.net The addition of 4-nitroaniline enhanced the ionic conductivity of the electrolyte by reducing ion aggregation. researchgate.net While this study used 4-nitroaniline as a dopant rather than a monomer, it highlights the potential of nitroaniline structures to favorably influence the properties of materials used in energy devices. Copolymers like poly(aniline-co-p-nitroaniline) have also been investigated for their photoelectric properties, suggesting their suitability for applications in polymer solar cells. researchgate.netwu.ac.th

Research on Nonlinear Optical (NLO) Properties of Nitroaniline Derivatives

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques for the analysis of 2,4-Dimethyl-5-nitroaniline and its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic amines. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound is primarily governed by its hydrophobicity; adjusting the mobile phase composition allows for the optimization of its separation from other components in the sample matrix.

A study on the analysis of various primary aromatic amines, including the structurally similar 2,4-dimethylaniline (B123086) and 2-methyl-5-nitroaniline (B49896), utilized ultra-high-performance liquid chromatography (UHPLC), a high-resolution version of HPLC. This method employed a gradient elution with a water/methanol mobile phase, demonstrating the effective separation of these compounds. For enhanced sensitivity, especially at trace levels, a diode array detector (DAD) is often used, which can monitor absorbance at multiple wavelengths. In some applications, a solid-phase extraction (SPE) step may be employed prior to HPLC analysis to pre-concentrate the analyte and remove interfering matrix components, thereby improving the limits of detection and quantification. nih.gov

Table 1: Representative HPLC Conditions for the Analysis of Structurally Similar Aromatic Amines

| Parameter | Condition |

| Column | Agilent TC-C18 |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 225 nm |

| Note | These conditions were used for the analysis of five nitroaniline and dinitroaniline isomers and can serve as a starting point for the method development for this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While some aromatic amines can be analyzed directly, derivatization is sometimes employed to improve their volatility and chromatographic behavior.

In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For the analysis of dimethylanilines, a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane, is typically used.

The mass spectrometer detector ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance. This provides a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for highly specific identification. The molecular formula of this compound is C8H10N2O2, and its molecular weight can be used to identify its molecular ion peak in the mass spectrum.

A comparative study of GC/MS and tandem mass spectrometry (GC/MS-MS) for the trace analysis of various anilines, including 2,5-dimethylaniline, highlighted the high sensitivity and specificity of these methods. Selected ion monitoring (SIM) mode can be used in GC-MS to enhance sensitivity by monitoring only a few characteristic ions of the target analyte.

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., ZB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

| Note | The exact parameters would require optimization for the specific instrument and application. |

Electrochemical Methods for Monitoring and Analysis

Electrochemical methods offer an attractive alternative to chromatographic techniques, often providing rapid, sensitive, and cost-effective analysis. These methods are based on the measurement of electrical properties, such as current or potential, resulting from a chemical reaction at an electrode surface. The nitro group in this compound is electrochemically active, making it a suitable candidate for electrochemical detection.

The fundamental principle behind the electrochemical detection of nitroaromatic compounds is their reduction at an electrode surface. This process involves the transfer of electrons to the nitro group, leading to a measurable current that is proportional to the concentration of the analyte. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed for this purpose.

While specific studies on the electrochemical detection of this compound are not widely available, research on other nitroanilines, such as 2-nitroaniline, provides valuable insights. For instance, a novel electrochemical sensor based on a Co2SnO4 modified glassy carbon electrode has been successfully developed for the determination of 2-nitroaniline. rsc.org This modified electrode exhibited strong electrocatalytic activity towards the reduction of the nitro group, resulting in a wide linear range and a low detection limit. rsc.org The use of chemically modified electrodes is a common strategy to enhance the sensitivity and selectivity of electrochemical sensors by improving the electron transfer kinetics and promoting the accumulation of the analyte at the electrode surface.

Development of Sensors and Detection Systems

The development of chemical sensors for the rapid and on-site detection of toxic or environmentally relevant compounds is a growing area of research. nih.gov These sensors aim to provide real-time or near-real-time measurements without the need for extensive sample preparation and laboratory-based instrumentation. nih.gov

For the detection of nitroaromatic compounds, various sensing principles have been explored, including electrochemical and optical methods. nih.gov As discussed in the previous section, electrochemical sensors based on the reduction of the nitro group are a promising approach. The design of these sensors often involves the use of nanomaterials, such as metal oxides, carbon nanotubes, or graphene, to enhance the electrode's surface area and catalytic activity. nih.gov

Optical sensors, particularly those based on fluorescence quenching, have also been developed for the detection of nitroaromatics. In this approach, a fluorescent material is used as the sensing element. The presence of a nitroaromatic compound, which is an electron-deficient species, can quench the fluorescence of the material through an electron transfer process. The degree of fluorescence quenching is then related to the concentration of the analyte.

While specific sensors for this compound have not been extensively reported, the principles used for the detection of other nitroaromatic compounds could be adapted. For example, a fluorescence capillary imprinted sensor has been developed for the selective and sensitive detection of p-nitroaniline. Molecular imprinting is a technique used to create recognition sites in a polymer matrix that are complementary in shape, size, and functional group orientation to the target molecule, thereby enhancing the selectivity of the sensor. Given the structural similarities, a similar approach could potentially be employed for the development of a selective sensor for this compound.

The design of a sensor for this compound would need to consider potential interferences from other structurally related compounds. The use of selective recognition elements, such as molecularly imprinted polymers or specific antibodies, could be a key strategy to achieve the desired selectivity.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2,4-Dimethyl-5-nitroaniline involves the nitration of 2,4-dimethylaniline (B123086) using a mixture of nitric and sulfuric acids. chemicalbook.comchemicalbook.com While effective, this method presents environmental and safety challenges due to the use of strong, corrosive acids and the generation of acidic waste streams. Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Emerging trends in chemical synthesis suggest several promising avenues for exploration:

Solid Acid Catalysts: Investigating the use of recyclable solid acid catalysts, such as cation-exchange resins like Amberlyst-15, could offer a more environmentally benign alternative to traditional liquid acids. nih.gov This approach aims to simplify product isolation, reduce corrosive waste, and allow for catalyst reuse.

Milder Reaction Conditions: The development of synthetic methods that operate under milder conditions is a key goal. This includes exploring alternative nitrating agents and solvent systems, such as using polyethylene glycol, which can lead to safer and more eco-friendly processes. researchgate.net

Flow Chemistry: Continuous flow reactors could provide enhanced control over reaction parameters, such as temperature and mixing, for the nitration process. This technology can improve safety, increase yield, and minimize byproduct formation, representing a significant step towards a more sustainable manufacturing process.

Deeper Understanding of Biological Interactions at the Molecular Level

While this compound itself is primarily a chemical intermediate, its structural motif is present in a variety of biologically active molecules. Future research will likely focus on a deeper molecular-level understanding of how derivatives of this compound interact with biological targets. This knowledge is crucial for the rational design of new therapeutic agents.

Key research areas include:

Enzyme Inhibition: Derivatives of substituted nitroanilines have shown promise as inhibitors of key enzymes. For example, related structures have been synthesized and evaluated for their potent inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in managing diabetes. nih.gov

Kinase Modulation: The aniline (B41778) scaffold is central to the design of kinase inhibitors for cancer therapy. Novel derivatives of aminopyrimidinol have been designed as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov Similarly, 2-anilino-4-triazolpyrimidine derivatives have been developed as dual CDK4/HDAC inhibitors. scienceopen.com

Structure-Activity Relationship (SAR) Studies: A primary goal is to systematically modify the structure of this compound-based compounds and evaluate how these changes affect biological activity. Through techniques like X-ray crystallography and NMR spectroscopy, researchers can visualize the binding modes of these molecules within protein active sites. Molecular docking studies have already been employed to understand the binding interactions of related compounds with their target enzymes, revealing key hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. For this compound, advanced computational studies represent a significant frontier for future investigation. Building on work done for its isomer, 4,5-dimethyl-2-nitroaniline, these methods can provide deep insights. researchgate.net

Future computational research can be directed towards:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can accurately predict molecular structures, vibrational frequencies (IR and Raman spectra), and electronic properties. researchgate.net These calculations can also elucidate reaction mechanisms for its synthesis and derivatization.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives in complex environments, such as in solution or bound to a biological target. These simulations are crucial for validating the stability of ligand-protein complexes predicted by molecular docking. nih.gov

Predictive Property Modeling: Computational tools can forecast various physicochemical properties, including solubility, pKa, and collision cross-section. chemicalbook.comuni.lu This data is valuable for designing applications in materials science and pharmacology.

| Research Objective | Computational Method | Predicted Outcome/Application |

|---|---|---|

| Elucidate Electronic Structure and Spectra | Density Functional Theory (DFT), Hartree-Fock (HF) | Prediction of IR/Raman spectra, understanding of chemical reactivity. researchgate.net |

| Screen for Biological Activity | Molecular Docking | Identification of potential binding modes and affinity for protein targets (e.g., kinases, enzymes). nih.govnih.gov |

| Assess Binding Stability | Molecular Dynamics (MD) Simulations | Validation of ligand-protein complex stability over time. nih.gov |

| Forecast Physicochemical Properties | Quantitative Structure–Property Relationship (QSPR) | Prediction of boiling point, density, and pKa for novel derivatives. chemicalbook.com |

Development of Targeted and Eco-Friendly Applications in Environmental Remediation

The application of nitroaromatic compounds in environmental contexts requires careful consideration of their lifecycle and potential impact. Future research into this compound is trending towards the development of applications where the compound is used in an environmentally responsible manner.

Key directions include:

Incorporation into Stable Materials: One strategy to mitigate environmental release is to use this compound as a monomer or additive in the synthesis of highly stable polymers. By permanently sequestering the molecule within a larger matrix, its potential for environmental contamination is significantly reduced.

Development of Greener Products: Research efforts are aimed at using this compound as an intermediate for "environment-friendly materials," such as specialized epoxy resin diluents and coatings. lookchem.com The goal is to create final products that are durable and have a lower environmental footprint than existing alternatives.

Biodegradation Studies: Understanding the environmental fate of this compound and its derivatives is crucial. Future studies could focus on identifying microbial pathways for its biodegradation, which could lead to bioremediation strategies for sites contaminated with related nitroaromatic compounds.

Tailoring this compound Derivatives for Specific High-Performance Materials

The unique chemical structure of this compound, featuring amino, nitro, and methyl groups on an aromatic ring, makes it a valuable precursor for a range of high-performance materials. Future research will focus on tailoring its derivatives to achieve specific functional properties.

Promising areas of development include:

Advanced Polymers and Resins: The compound is already noted as a raw material for epoxy resins, adhesives, and coatings. lookchem.com Future work will likely involve creating novel derivatives to act as monomers or cross-linking agents to produce polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Synthesis of Tröger's Bases: this compound is a key reagent for synthesizing functionalized Tröger's bases. chemicalbook.comchemicalbook.comchemdad.com These V-shaped, chiral molecules are of great interest in materials science. By modifying the aniline precursor, researchers can create Tröger's base derivatives with tailored cavities for applications in chiral separations, molecular recognition, and the creation of microporous polymers for gas storage and separation.

Dyes and Pigments: The chromophoric nitro and amino groups suggest potential applications in the synthesis of specialty dyes. By chemically modifying the molecule, it may be possible to create novel colorants with high stability and specific absorption characteristics for use in textiles, printing, and advanced optical materials.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dimethyl-5-nitroaniline, and how are intermediates validated?

Methodological Answer:

- Synthesis Strategy :